Antimicrobial Peptide Optimization: Pentafluorophenylacetyl vs. Cyclohexylacetyl vs. PEG-Like End Groups
In a systematic study optimizing antimicrobial peptide analogues against multidrug-resistant Gram-positive pathogens, pentafluorophenylacetyl and cyclohexylacetyl groups were identified as the most favorable hydrophobic activity-inducing moieties among all N-terminal modifications tested [1]. Introduction of hydrophobic moieties at the N-terminus resulted in analogues with remarkably increased activity against multidrug-resistant Staphylococcus aureus and Enterococcus faecium, while the presence of a short PEG-like chain had no significant effect on antimicrobial activity [1].
| Evidence Dimension | Antimicrobial activity enhancement (qualitative ranking among N-terminal hydrophobic modifications) |
|---|---|
| Target Compound Data | Pentafluorophenylacetyl group: ranked among most favorable hydrophobic activity-inducing moieties |
| Comparator Or Baseline | Cyclohexylacetyl group: equally ranked among most favorable; PEG-like chain: no significant effect on activity |
| Quantified Difference | Pentafluorophenylacetyl and cyclohexylacetyl both superior to PEG-like modifications; specific MIC values varied by peptide sequence |
| Conditions | Antimicrobial peptide analogue with cationic/hydrophobic alternating design tested against multidrug-resistant S. aureus and E. faecium strains |
Why This Matters
This establishes pentafluorophenylacetyl chloride as a validated derivatization reagent for structure-activity relationship studies in antimicrobial peptide optimization, with demonstrated efficacy comparable to the best-performing hydrophobic modifications.
- [1] Jahnsen, R. O.; et al. End Group Modification: Efficient Tool for Improving Activity of Antimicrobial Peptide Analogues towards Gram-Positive Bacteria. European Journal of Pharmaceutics and Biopharmaceutics 2015, 95 (Pt A), 40–46. View Source
